(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid
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Overview
Description
(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is often associated with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro structure through cyclization reactions.
Oxidation and Reduction: Introduction of the dioxo groups via selective oxidation.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the (S)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield hydroxy derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its spiro structure could confer specific binding properties to proteins or nucleic acids.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may be explored for activity against various diseases, such as cancer or infectious diseases.
Industry
In industry, (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures.
Dioxo Compounds: Compounds with dioxo functional groups.
Chiral Acetic Acids: Compounds with a chiral center and acetic acid moiety.
Uniqueness
(S)-2-(2,5-Dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-inden]-1-yl)acetic acid is unique due to its specific combination of a spiro structure, dioxo groups, and chiral center. This combination may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H12N2O4 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-[(3S)-2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c16-10(17)7-15-11(18)13(14-12(15)19)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H,14,19)(H,16,17)/t13-/m0/s1 |
InChI Key |
HMFNAAYSERMSLD-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@]2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
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